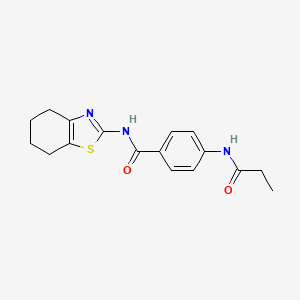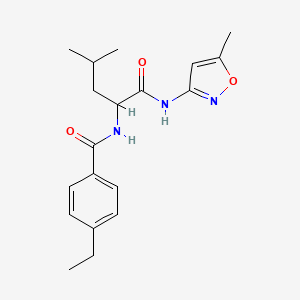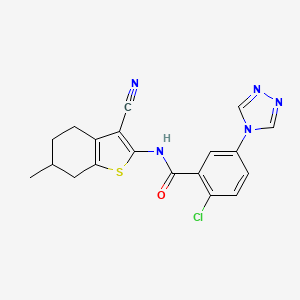
2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole
Descripción general
Descripción
2-(Methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole, also known as MMBI, is a benzimidazole derivative that has received significant attention in scientific research due to its potential applications in various fields. MMBI has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for future drug development.
Aplicaciones Científicas De Investigación
2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been investigated for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has also been investigated for its anti-tumor properties, as it has been shown to induce apoptosis in cancer cells. In agriculture, 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been shown to possess anti-microbial properties, making it a potential candidate for use as a pesticide. In materials science, 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In vivo studies have shown that 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole can reduce inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole is also stable under normal lab conditions and can be stored for extended periods of time. However, 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has some limitations for use in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous solutions. 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole. One area of research is the development of 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole-based drugs for the treatment of inflammatory diseases, such as arthritis and colitis. Another area of research is the development of 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole-based drugs for the treatment of cancer. 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has also been investigated for its potential use as a pesticide, and further research in this area could lead to the development of novel, environmentally friendly pesticides. Finally, 2-(methoxymethyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been used as a building block for the synthesis of novel materials, and further research in this area could lead to the development of materials with unique properties for use in various applications.
Propiedades
IUPAC Name |
2-(methoxymethyl)-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15-2/h1,4-7H,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWJTWUOWSFXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4387552.png)
![N-phenyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4387563.png)


![{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4387577.png)
![N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4387580.png)

![N-allyl-5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4387597.png)




![2-chloro-5-[(4-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B4387630.png)